
1-(3-Methylbenzoyl)-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methylbenzoyl)-1,4-diazepane is a useful research compound. Its molecular formula is C13H18N2O and its molecular weight is 218.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Catalytic Properties and Reactions
Catalytic Olefin Epoxidation :
- Manganese(III) complexes, including those with a diazepane backbone, have been studied for olefin epoxidation reactions. The influence of the Lewis basicity of ligands on the reactivity and chemoselectivity of the catalysts was observed. In particular, the complexes showed better chemoselective catalysis for the epoxidation of certain olefins like cyclohexene and styrene over others, such as cyclooctene (Sankaralingam & Palaniandavar, 2014).
Synthesis of Diazepane Derivatives :
- The synthesis and characterization of various 1,4-diazepane derivatives have been a focus of study due to their potential applications in different fields. For instance, the synthesis and structural characterization of six 1,4-diazepanes were reported, highlighting the twisted chair conformation adopted by the seven-membered ring in these compounds (Ramirez-Montes et al., 2012).
Synthesis and Application of Diazepane Rings :
- A study presented a short, two-step approach for synthesizing diazepane or diazocane systems. This method involved a Ugi multicomponent reaction followed by an intramolecular SN2 reaction, leading to the formation of 1-sulfonyl 1,4-diazepan-5-ones and their benzo-fused derivatives (Banfi et al., 2007).
Structural and Functional Modelling
Modelling Enzyme Structures :
- Iron(III) complexes of diazepane ligands have been synthesized and studied as structural and functional models for intradiol-cleaving 3,4-PCD enzymes. These studies provide insights into the structural and reactive modeling of enzymes, which are crucial for understanding biological processes and developing biomimetic catalysts (Mayilmurugan et al., 2010).
Insight into Oxotransferases Reactivity :
- Asymmetric dioxomolybdenum(VI) model complexes of diazepane ligands have been isolated and studied as functional models for molybdenum oxotransferase enzymes. These studies contribute to understanding the mechanism of action of these enzymes and the role of metal complexes in biological systems (Mayilmurugan et al., 2011).
作用機序
Target of Action
Compounds with similar structures, such as benzoyl peroxide, have been found to target proteins involved in bacterial cell division .
Mode of Action
Benzoyl peroxide, a compound with a similar structure, is known to undergo homolysis, forming free radicals . These free radicals can then interact with their targets, leading to various changes .
Biochemical Pathways
It’s worth noting that similar compounds, such as benzoyl peroxide, are involved in the production of polymers .
Pharmacokinetics
It’s important to note that the stability of similar compounds under physiological conditions can impact their pharmacokinetics .
Result of Action
Similar compounds, such as benzoyl peroxide, are used to treat acne, indicating that they may have antimicrobial effects .
Action Environment
The stability of similar compounds under physiological conditions can be influenced by environmental factors .
特性
IUPAC Name |
1,4-diazepan-1-yl-(3-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-11-4-2-5-12(10-11)13(16)15-8-3-6-14-7-9-15/h2,4-5,10,14H,3,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXDPKVPNFWIDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
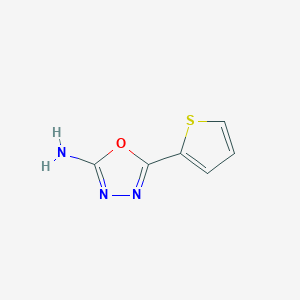
![4-[(2-Furylmethyl)thio]aniline](/img/structure/B1284499.png)
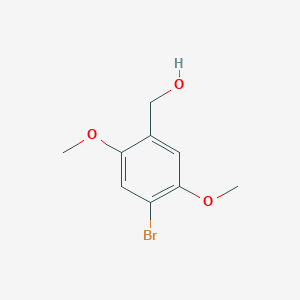
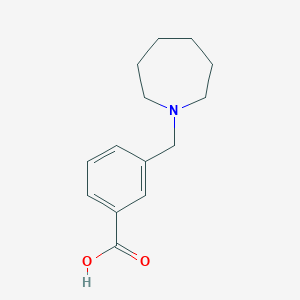
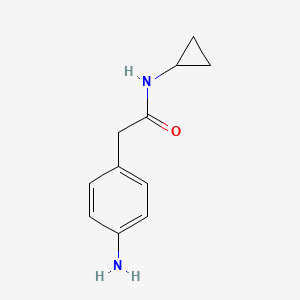

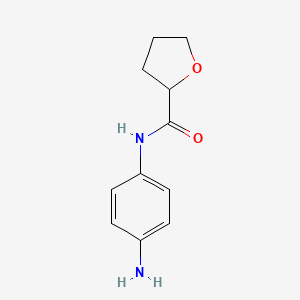

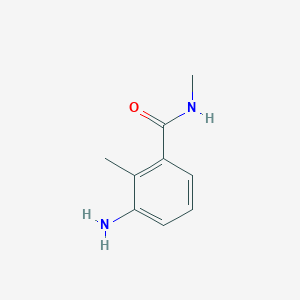




![[(3-Methylphenyl)methyl]hydrazine](/img/structure/B1284569.png)
